molecular formula C15H10FNO4 B2671357 [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 953199-84-3

[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

Cat. No.: B2671357
CAS No.: 953199-84-3
M. Wt: 287.246
InChI Key: XQTIAJPJLIOAPT-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a complex organic compound that features a combination of fluorophenyl, oxazole, and furan moieties

Scientific Research Applications

[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities associated with isoxazole derivatives . Future research could focus on exploring its potential uses in medicinal chemistry, particularly if it exhibits promising biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the furan-2-carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares a similar furan-2-carboxylate structure but differs in the substituents on the phenyl ring.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but has a pyrazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO4/c16-11-5-3-10(4-6-11)14-8-12(17-21-14)9-20-15(18)13-2-1-7-19-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIAJPJLIOAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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